molecular formula C14H16ClN3OS B6445753 1-{3-[(4-chloro-1,3-benzothiazol-2-yl)amino]propyl}pyrrolidin-2-one CAS No. 2640887-95-0

1-{3-[(4-chloro-1,3-benzothiazol-2-yl)amino]propyl}pyrrolidin-2-one

Cat. No.: B6445753
CAS No.: 2640887-95-0
M. Wt: 309.8 g/mol
InChI Key: GIACMOAAASSRJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{3-[(4-Chloro-1,3-benzothiazol-2-yl)amino]propyl}pyrrolidin-2-one is a synthetic small molecule featuring a pyrrolidin-2-one core linked via a three-carbon propyl chain to a 4-chloro-1,3-benzothiazol-2-ylamine moiety. This compound belongs to a class of arylpiperazine analogs modified to incorporate a benzothiazole ring, which enhances structural rigidity and electronic properties.

Properties

IUPAC Name

1-[3-[(4-chloro-1,3-benzothiazol-2-yl)amino]propyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN3OS/c15-10-4-1-5-11-13(10)17-14(20-11)16-7-3-9-18-8-2-6-12(18)19/h1,4-5H,2-3,6-9H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIACMOAAASSRJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CCCNC2=NC3=C(S2)C=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-{3-[(4-chloro-1,3-benzothiazol-2-yl)amino]propyl}pyrrolidin-2-one typically involves the following steps:

Chemical Reactions Analysis

1-{3-[(4-chloro-1,3-benzothiazol-2-yl)amino]propyl}pyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the chlorine atom is replaced by other nucleophiles.

    Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like ethanol, methanol, and dichloromethane. .

    Major Products: The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-{3-[(4-chloro-1,3-benzothiazol-2-yl)amino]propyl}pyrrolidin-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound has shown potential as an antimicrobial and antifungal agent.

    Medicine: Research indicates its potential use in developing new drugs for treating bacterial and fungal infections.

    Industry: It is used in the production of various pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of 1-{3-[(4-chloro-1,3-benzothiazol-2-yl)amino]propyl}pyrrolidin-2-one involves:

    Molecular Targets: The compound targets specific enzymes and proteins in microbial cells, disrupting their normal function.

    Pathways Involved: It interferes with the synthesis of essential biomolecules, leading to cell death. .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Pharmacological Analogues

The compound’s closest analogs include pyrrolidin-2-one derivatives substituted with phenylpiperazine or benzothiazole-based groups. Key comparisons are summarized below:

Compound Structural Features Alpha1-AR pKi Alpha2-AR pKi Antiarrhythmic ED50 (mg/kg) Hypotensive Duration
Target Compound 4-Chloro-benzothiazole + propyl-pyrrolidinone Not reported Not reported Not reported Not reported
1-{3-[4-(2-Cl-phenyl)piperazinyl]propyl}-pyrrolidin-2-one (7) 2-Chlorophenylpiperazine + propyl-pyrrolidinone 7.13
1-{3-[4-(4-Cl-phenyl)piperazinyl]propyl}-pyrrolidin-2-one (18) 4-Chlorophenylpiperazine + propyl-pyrrolidinone 7.29
1-{3-[4-(2-Ethoxy-phenyl)piperazinyl]propyl}-pyrrolidin-2-one (13) 2-Ethoxyphenylpiperazine + propyl-pyrrolidinone 1.0 >1 hour

Key Observations

Receptor Selectivity: The target compound’s benzothiazole group may confer distinct receptor interactions compared to phenylpiperazine analogs. For example, compound 7 (2-Cl-phenylpiperazine) shows high alpha1-AR affinity (pKi = 7.13), while compound 18 (4-Cl-phenylpiperazine) exhibits alpha2-AR selectivity (pKi = 7.29).

Antiarrhythmic Activity :

  • Compound 13 (2-ethoxy-phenylpiperazine) demonstrated the strongest prophylactic antiarrhythmic activity (ED50 = 1.0 mg/kg) in epinephrine-induced arrhythmia models. The ethoxy group’s electron-donating effects may modulate cardiac ion channels or adrenergic signaling, a feature that the benzothiazole-containing target compound might replicate or enhance due to its larger aromatic system .

Hypotensive Effects :

  • Analogs with polar substituents (e.g., hydroxy or fluorine groups) on the phenyl ring showed prolonged hypotensive effects (>1 hour). The target compound’s benzothiazole group, with its inherent polarity and chloro substituent, may similarly stabilize interactions with vascular targets, though empirical data are needed .

Benzothiazole vs. In contrast, phenylpiperazine-pyrrolidinone hybrids are more narrowly optimized for AR binding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.